3-(1,3-Dithian-2-yl)pyridine
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Overview
Description
3-(1,3-Dithian-2-yl)pyridine is an organic compound with the molecular formula C9H11NS2. It features a pyridine ring substituted with a 1,3-dithiane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dithian-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the thioacetalization of pyridine aldehydes or ketones with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as yttrium triflate . The reaction is usually carried out under mild conditions, providing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dithian-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
3-(1,3-Dithian-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)pyridine involves its interaction with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, stabilizing them under harsh reaction conditions . Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions that can catalyze specific reactions .
Comparison with Similar Compounds
1,3-Dithian-2-yltrimethylsilane: This compound features a similar dithiane moiety but with a trimethylsilyl group instead of a pyridine ring.
Pyridine Derivatives: Compounds like 2-(1,3-Dithian-2-yl)pyridine and 4-(1,3-Dithian-2-yl)pyridine share structural similarities but differ in the position of the dithiane moiety.
Uniqueness: Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
74954-95-3 |
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Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |
InChI Key |
AXNCOQBNSRCGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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